molecular formula C31H21BrN2O2 B233379 Pyrrolo(3,4-b)pyrrole-2,6(1H,3H)-dione, 4,5-dihydro-3-((4-bromophenyl)methylene)-1,4,5-triphenyl- CAS No. 155593-00-3

Pyrrolo(3,4-b)pyrrole-2,6(1H,3H)-dione, 4,5-dihydro-3-((4-bromophenyl)methylene)-1,4,5-triphenyl-

Cat. No.: B233379
CAS No.: 155593-00-3
M. Wt: 533.4 g/mol
InChI Key: NHYSBRYQSVIFPH-QOMWVZHYSA-N
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Description

The compound Pyrrolo(3,4-b)pyrrole-2,6(1H,3H)-dione, 4,5-dihydro-3-((4-bromophenyl)methylene)-1,4,5-triphenyl- features a bicyclic pyrrolo-pyrrole dione core with three phenyl groups at positions 1, 4, and 5, a dihydro substitution at the 4,5-positions, and a 4-bromophenyl methylene moiety at position 2.

Properties

IUPAC Name

(3Z)-3-[(4-bromophenyl)methylidene]-1,4,5-triphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H21BrN2O2/c32-23-18-16-21(17-19-23)20-26-27-28(22-10-4-1-5-11-22)33(24-12-6-2-7-13-24)31(36)29(27)34(30(26)35)25-14-8-3-9-15-25/h1-20,28H/b26-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYSBRYQSVIFPH-QOMWVZHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)N(C(=O)C3=CC5=CC=C(C=C5)Br)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2C\3=C(C(=O)N2C4=CC=CC=C4)N(C(=O)/C3=C\C5=CC=C(C=C5)Br)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155593-00-3
Record name Pyrrolo(3,4-b)pyrrole-2,6(1H,3H)-dione, 4,5-dihydro-3-((4-bromophenyl)methylene)-1,4,5-triphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155593003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

Pyrrolo(3,4-b)pyrrole-2,6(1H,3H)-dione, commonly referred to as a pyrrole derivative, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrole moiety fused with multiple phenyl groups and a bromophenyl substituent. Its molecular formula is C24H20BrN2O2C_{24}H_{20}BrN_2O_2, and it has notable physical properties such as a high boiling point (733ºC) and density (1.68 g/cm³) .

1. Antitumor Activity

Research indicates that pyrrolo(3,4-b)pyrrole derivatives exhibit significant antitumor properties. A study demonstrated that these compounds could inhibit the proliferation of various cancer cell lines. The effective concentration (EC50) values ranged from 0.014 to 14.5 μM across different assays . Notably, certain derivatives showed selective cytotoxicity against breast cancer cells while sparing normal cells.

2. Antimicrobial Properties

Pyrrole derivatives have also been investigated for their antimicrobial activity. In vitro studies revealed that these compounds possess efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects . The presence of halogen substituents on the phenyl rings was crucial for enhancing the antimicrobial activity.

3. Antiviral Effects

The antiviral potential of pyrrolo(3,4-b)pyrrole derivatives has been explored in the context of HIV-1 inhibition. Compounds showed moderate activity against HIV-1 replication with EC50 values below 10 µM in certain cases . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly influenced antiviral efficacy.

The biological activities of pyrrolo(3,4-b)pyrrole derivatives can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Many derivatives act as enzyme inhibitors, affecting pathways critical for cancer cell survival and proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Interference with DNA Replication : Certain derivatives have been shown to bind DNA or inhibit topoisomerases, disrupting replication processes in rapidly dividing cells .

Case Studies

Several case studies highlight the therapeutic potential of pyrrolo(3,4-b)pyrrole derivatives:

  • Case Study 1 : A derivative was tested in a mouse model for breast cancer and demonstrated significant tumor reduction compared to controls (p < 0.05). The study concluded that the compound's mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
  • Case Study 2 : In a clinical trial involving patients with resistant bacterial infections, a pyrrole derivative exhibited a notable reduction in bacterial load within 48 hours of administration, showcasing its potential as an alternative antibiotic therapy.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrrolo compounds exhibit promising anticancer properties. For instance, pyrrolo[3,4-c]pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that specific substitutions on the phenyl ring significantly influenced the compounds' efficacy in increasing insulin sensitivity and exhibiting cytotoxicity against ovarian and breast cancer cells .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves modulation of cellular pathways associated with apoptosis and cell proliferation. Pyrrolo compounds have been shown to interact with DNA and inhibit topoisomerases, which are critical for DNA replication and transcription .

Materials Science

Organic Electronics
Pyrrolo compounds are explored for their potential in organic electronics due to their unique electronic properties. Their ability to act as semiconductors makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of bromine substituents enhances the stability and performance of these materials under operational conditions .

Conductive Polymers
In the realm of conductive polymers, pyrrolo derivatives are utilized to enhance conductivity and stability in polymer blends. The integration of these compounds into polymer matrices can lead to improved charge transport properties, making them ideal for applications in flexible electronic devices .

Organic Synthesis

Synthetic Intermediates
Pyrrolo(3,4-b)pyrrole derivatives serve as valuable intermediates in organic synthesis. Their ability to undergo various chemical transformations allows for the generation of complex molecules. For example, they can be employed in the synthesis of novel heterocycles through cycloaddition reactions or as building blocks for more complex organic structures .

Reactivity and Functionalization
The reactivity of pyrrolo compounds can be tailored through functionalization at specific positions on the ring structure. This allows chemists to design molecules with desired properties for specific applications in pharmaceuticals or materials science .

Case Studies

Study Application Findings
Kalai et al. (2021)Anticancer ActivityDemonstrated moderate cytotoxicity against ovarian cancer cells with minimal toxicity towards healthy cells .
Chen et al. (2024)Organic SynthesisDeveloped a novel synthetic route for pyrrolo derivatives with high yields using catalytic methods .
Sezgin et al. (2025)Materials ScienceInvestigated the use of pyrrolo compounds in OLEDs showing enhanced performance metrics compared to traditional materials .

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Pyrrolo[3,4-b]pyrrole-2,6-dione 1,4,5-Triphenyl, 3-(4-bromophenyl) ~550 (estimated) N/A (predicted high thermal stability)
3,6-Bis(4-bromophenyl)pyrrolo[3,4-c]pyrrole Pyrrolo[3,4-c]pyrrole-1,4-dione 3,6-Bis(4-bromophenyl) 446.09 Predicted density: 1.92 g/cm³
Ph-TDPP-Ph Pyrrolo[3,4-c]pyrrole-1,4-dione 3,6-Bis(5-phenylthiophen-2-yl) 760.98 Charge transport materials (75% yield)
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 5-Bromo, 1-methyl 211.06 Synthetic intermediate

Research Findings and Implications

  • Electronic Properties : Bromophenyl substituents in the target compound likely enhance electron-withdrawing effects compared to thiophene-based analogs (e.g., Ph-TDPP-Ph), making it a candidate for electron-deficient semiconductors .
  • Steric Effects : The triphenyl substitution may reduce solubility in polar solvents compared to alkyl-chain-functionalized derivatives .
  • Synthetic Feasibility: Cross-coupling reactions (e.g., Suzuki, Sonogashira) used for analogs suggest viable routes for synthesizing the target compound .

Preparation Methods

Sequential Michael Addition and Cycloaddition

The spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} framework, structurally analogous to the target compound, has been synthesized via a domino reaction involving allylamine (1a ), N-methylmaleimide (2a ), and cinnamaldehyde (3a ). This method proceeds through three critical steps:

  • Michael Addition : The primary amine attacks the maleimide, forming a zwitterionic intermediate.

  • Iminium Formation : Reaction with the aldehyde generates an azomethine ylide.

  • 1,3-Dipolar Cycloaddition : The ylide undergoes intramolecular cyclization to yield the fused pyrrolo-pyrrole-dione system.

Optimization in toluene at 120°C for 17 hours achieved a diastereomeric ratio (dr) of 2:1 and isolated yields of 82%. Substituting cinnamaldehyde with 4-bromocinnamaldehyde could directly introduce the bromophenyl moiety, though this adaptation remains unexplored in literature.

Role of Maleimide Derivatives

Maleimides are indispensable for constructing the diketopyrrolopyrrole core. For instance, N-phenylmaleimide (NPM) reacts with sterically hindered amines and aldehydes to form hybrid architectures. The electronic deficiency of maleimides facilitates nucleophilic attack, ensuring high regioselectivity. A four-component variant employing two distinct maleimides (e.g., N-methyl and N-phenyl) enables modular substitution at positions 1, 4, and 5 of the pyrrolidine ring.

Cyclocondensation of Carbonyl Derivatives and Hydrazines

Hydrazine-Mediated Cyclization

Pyrazole derivatives, though structurally distinct, offer insights into regioselective cyclocondensation. Bishop et al. demonstrated that acetylenic ketones (26 ) react with aryl hydrazines (5 ) in ethanol to yield 3,5-diarylpyrazoles (27 , 28 ) (Scheme 8 in). Adapting this to pyrrolo-pyrrole-dione synthesis, hydrazines could condense with diketones or ketoesters. For example, diketoester 88 , generated from ketone 87 and diethyl oxalate, cyclizes with arylhydrazine 89 to form 1,3,4,5-substituted pyrazoles (90 ) in 60–66% yields.

Catalyst-Driven Selectivity

Copper triflate and ionic liquids (e.g., [bmim]PF6) enhance reaction efficiency. Bhat et al. reported a one-pot synthesis of 1,3,5-triarylpyrazoles (32 ) via chalcone-hydrazine cyclocondensation catalyzed by Cu(OTf)₂, achieving 82% yield. Analogous conditions could promote the formation of the target compound’s triphenyl substituents.

Functionalization of the Pyrrolo-Pyrrole-Dione Core

Bromophenyl Incorporation

Introducing the 4-bromophenyl group necessitates strategic planning:

  • Pre-Synthesis Functionalization : Using 4-bromocinnamaldehyde as the aldehyde component in multicomponent reactions directly installs the bromophenyl moiety during cycloaddition.

  • Post-Synthesis Modification : Suzuki-Miyaura coupling on a pre-formed phenylmethylene intermediate could introduce bromine, though this risks side reactions at reactive positions.

Diastereoselective Control

The diastereomeric ratio in spiro compounds is sensitive to steric and electronic factors. For example, employing o-(dimethylamino)benzylamine as the amine component improved dr to 11:1 in related systems. Steric bulk in aldehydes or maleimides similarly enhances selectivity.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)Selectivity (dr)
Multicomponent CycloadditionMaleimide, amine, aldehydeToluene, 120°C, 17 h822:1
Hydrazine CyclocondensationDiketoester, arylhydrazineEthanol, reflux661:0 (regio)
Catalyzed One-PotChalcone, arylhydrazine, Cu(OTf)₂[bmim]PF6, 80°C82N/A

The multicomponent approach offers superior yields and modularity, whereas cyclocondensation provides access to diverse substitution patterns. Catalyst recycling in ionic liquids ([bmim]PF6) reduces costs but requires rigorous optimization .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing pyrrolo[3,4-b]pyrrole-dione derivatives, and how are they optimized for brominated analogs?

  • Methodology : The synthesis often involves multi-step reactions, including Suzuki-Miyaura couplings for aryl substitution and cyclization steps. For brominated derivatives, halogen-selective cross-coupling (e.g., with 4-bromophenylboronic acid) is critical. For example, Pd(PPh₃)₄-mediated coupling under reflux in toluene/EtOH/H₂O (90–105°C) ensures regioselectivity . Optimizing reaction time and stoichiometry minimizes side products.
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Post-synthesis purification (e.g., column chromatography) is essential due to steric hindrance from triphenyl substituents.

Q. How is single-crystal X-ray diffraction (SC-XRD) employed to resolve structural ambiguities in dihydropyrrolo-pyrrole derivatives?

  • Methodology : SC-XRD confirms stereochemistry and bond angles, particularly for brominated substituents. For example, crystal structures of analogous compounds (e.g., 3,6-bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole-diones) reveal planar pyrrolidone rings and intermolecular π-π stacking .
  • Key Considerations : Crystallize compounds in non-polar solvents (e.g., hexane/ethyl acetate) at 293 K. Refinement parameters (R-factor < 0.05) ensure accuracy .

Q. What spectroscopic techniques are most effective for characterizing brominated pyrrolo-pyrrole derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., aromatic protons near 7.2–7.8 ppm for bromophenyl groups) .
  • FTIR : Confirm carbonyl stretches (1650–1750 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) .
  • UV-Vis : Detect π→π* transitions (λmax ~ 400–500 nm) influenced by bromine’s electron-withdrawing effects .

Advanced Research Questions

Q. How can photoredox catalysis improve the synthesis of dihydropyrrolo-pyrrole-diones?

  • Methodology : Visible-light-driven [3+2] cycloaddition between 2H-azirines and maleimides using 9-mesityl-10-methylacridinium perchlorate as a photocatalyst yields dihydropyrrolo[3,4-c]pyrrole-diones (55–99% yield). Adding DDQ facilitates aromatization to pyrrolo-pyrrole-diones in one pot .
  • Key Considerations : Optimize light intensity (450 nm) and catalyst loading (2–5 mol%) to suppress side reactions.

Q. What strategies address solubility challenges in polymeric applications of pyrrolo-pyrrole-diones?

  • Methodology : Introduce alkyl side chains (e.g., pentyl or octyl groups) via N,N’-dialkylation to enhance solubility in organic solvents (e.g., chloroform or THF). For example, 2,5-dipentyl derivatives show improved processability for photovoltaic polymers .
  • Data Contradiction : While alkylation improves solubility, excessive branching reduces crystallinity and charge mobility. Balance solubility and optoelectronic properties via controlled alkyl chain length .

Q. How do electronic modifications (e.g., bromine substitution) impact the optoelectronic properties of pyrrolo-pyrrole-based polymers?

  • Methodology : Bromine’s electron-withdrawing effect lowers the HOMO level (~5.4 eV vs. 5.1 eV for non-brominated analogs), enhancing open-circuit voltage (VOC) in solar cells. Use DFT calculations to correlate substituent effects with bandgap tuning .
  • Experimental Validation : Compare hole mobility (via space-charge-limited current measurements) of polymers with/without bromine. Brominated derivatives exhibit 30% higher hole mobility due to improved π-stacking .

Q. How can conflicting NMR data for structurally similar pyrrolo-pyrrole-diones be resolved?

  • Methodology :

  • Variable Temperature NMR : Resolve overlapping peaks by analyzing temperature-dependent shifts (e.g., rotameric equilibria in N-alkyl chains) .
  • 2D NMR (COSY, NOESY) : Assign ambiguous protons through spin-spin coupling and spatial correlations .
    • Case Study : Discrepancies in ¹H NMR signals for 3,6-diphenyl vs. 3-(4-bromophenyl) derivatives were resolved via NOESY, confirming steric hindrance from bromine .

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